NESS 0327 is an extremely potent cannabinoid (CB) receptor antagonist with high selectivity for the CB1 receptor compared to the CB2 receptor with Ki values of 0.35 pM and 21 nM, respectively. It is a much more potent antagonist and more selective for the CB1 receptor compared to SR 141716A (rimonabant). At nM concentrations NESS 0327 competitively inhibits the binding of the synthetic CB agonist WIN 55,212-2 in isolated rat cerebella membranes and murine vas deferens. Unlike SR 141716A, NESS 0327 at higher doses does not act as a CB1 receptor inverse agonist and does not produce any physiological effects of its own. Ness0327 is a potent cannabinoid CB1 receptor antagonist.
Future Directions
Unraveling the complexities of endocannabinoid signaling: NESS 0327 can be further employed to delve deeper into the intricate mechanisms governing endocannabinoid signaling. This includes investigating the interplay between different endocannabinoids, their respective degrading enzymes, and the involvement of other signaling pathways, such as those mediated by transient receptor potential vanilloid receptors (TRPV1). []
Related Compounds
WIN 55,212-2
Compound Description: WIN 55,212-2, with the full chemical name (R)-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrolol[1,2,3-de]-1,4-benzoxazin-yl]-(1-naphthalenyl)methanone mesylate, is a synthetic cannabinoid agonist. It is known to produce a range of effects in mice including hypoactivity, catalepsy, hypothermia, and antinociception, collectively known as the tetrad of cannabinoid-induced behaviors. These effects are believed to be mediated primarily through the cannabinoid CB1 receptor.
Relevance: WIN 55,212-2 was used as a pharmacological tool in several studies to investigate the antagonistic activity of NESS 0327. In both in vitro and in vivo studies, NESS 0327 effectively antagonized the effects of WIN 55,212-2, demonstrating its role as a cannabinoid antagonist.
SR 141716A (Rimonabant)
Compound Description: SR 141716A, also known as rimonabant, is a selective cannabinoid CB1 receptor antagonist/inverse agonist. It was previously marketed as an anti-obesity drug but was later withdrawn due to concerns about psychiatric side effects.
Relevance: SR 141716A serves as a reference compound for comparing the binding affinity and selectivity of NESS 0327 to cannabinoid receptors. NESS 0327 demonstrates a stronger selectivity for the CB1 receptor compared to SR 141716A, exhibiting a significantly higher affinity for the CB1 receptor and a lower affinity for the CB2 receptor.
Docosahexaenoic Acid (DHA)
Compound Description: DHA is an omega-3 polyunsaturated fatty acid, a precursor to endocannabinoids like docosahexaenoylethanolamide (DHEA).
Relevance: While not structurally similar to NESS 0327, DHA plays a role in the endocannabinoid system by influencing the production of DHEA, which interacts with cannabinoid receptors. Studies examining the impact of DHA on myoblast metabolism utilized NESS 0327 to investigate the role of CB1 receptor antagonism in these processes.
Docosahexaenoylethanolamide (DHEA)
Compound Description: DHEA is an endocannabinoid derived from the omega-3 fatty acid DHA. It can bind to and activate cannabinoid receptors, influencing various physiological processes.
Relevance: DHEA's actions on glucose uptake and gene expression in myoblasts were studied alongside NESS 0327. This comparison helped researchers understand how cannabinoid receptor antagonism, specifically through CB1 blockade by NESS 0327, might modulate the effects of DHEA.
Anandamide (AEA)
Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. It is involved in a variety of physiological processes including mood, appetite, memory, and pain perception.
Relevance: AEA, as an endocannabinoid, provided a comparative basis for understanding the actions of NESS 0327. Research explored how both AEA and NESS 0327, through their respective interactions with cannabinoid receptors, influenced metabolic processes and gene expression in myoblast cultures. This provided insights into potential therapeutic applications of NESS 0327 in conditions where endocannabinoid signaling is dysregulated.
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-AG is another major endocannabinoid in the body. It acts as a full agonist at both CB1 and CB2 receptors, playing a critical role in regulating synaptic transmission and other physiological functions.
Relevance: Studies investigating the intricate interplay between endocannabinoid signaling and NESS 0327's effects frequently included 2-AG. By comparing the influence of 2-AG and NESS 0327 on cellular processes like glucose uptake, researchers could discern the specific contribution of CB1 receptor antagonism by NESS 0327 within the complex endocannabinoid system.
AM251
Compound Description: AM251 (N-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide) is a compound that acts as both a CB1 receptor antagonist and an inverse agonist. Unlike neutral antagonists, inverse agonists can block constitutive activity of the receptor.
Relevance: AM251 was used in a study to dissect the mechanisms of tonic cannabinoid signaling and its impact on GABA release. The study highlighted the distinct actions of different types of CB1 receptor ligands. While AM251 increased GABAergic transmission, suggesting an inverse agonist effect at constitutively active CB1 receptors, NESS 0327 did not show such an effect, pointing towards its neutral antagonist profile.
JZL184
Compound Description: JZL184 (4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate) is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of 2-AG. By inhibiting MGL, JZL184 leads to an increase in 2-AG levels.
Relevance: JZL184 was used alongside NESS 0327 in electrophysiological studies to explore how changes in endocannabinoid levels, particularly 2-AG, influence synaptic transmission. The use of both compounds allowed researchers to differentiate between the effects of direct CB1 antagonism by NESS 0327 and those caused by modulation of endocannabinoid tone through MGL inhibition by JZL184.
PF3845
Compound Description: PF3845 (N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide) is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.
Relevance: In a study investigating the complexities of cannabinoid signaling, PF3845 was employed to understand the role of FAAH and anandamide levels in modulating the effects of 2-AG and NESS 0327 on GABAergic synaptic activity. By inhibiting FAAH, PF3845 increased anandamide levels, revealing an antagonistic relationship between anandamide and 2-AG signaling that influences the overall effects of NESS 0327 on synaptic transmission.
AM630
Compound Description: AM630 is a selective cannabinoid CB2 receptor antagonist.
Relevance: AM630 was used in conjunction with NESS 0327 to examine the individual and combined effects of blocking both CB1 and CB2 receptors. This combination approach provided insights into the specific roles of each receptor subtype in mediating the effects of endocannabinoids on COX expression and activity in myoblast cultures.
AKB48
Compound Description: AKB48 is a synthetic cannabinoid known for its psychoactive effects, often sold illegally as a substitute for cannabis.
Relevance: NESS 0327 was used to confirm the CB1 receptor-mediated actions of AKB48 in a study investigating its effects on behavior and neuroplasticity in mice. By blocking the effects of AKB48, NESS 0327 provided evidence that AKB48 exerts its effects primarily through the CB1 receptor.
Arachidonic acid (AA)
Compound Description: Arachidonic acid (AA) is an omega-6 polyunsaturated fatty acid and a precursor to several endocannabinoids, including AEA and 2-AG.
Relevance: AA, as a precursor to AEA and 2-AG, was included in studies alongside NESS 0327 to understand the broader influence of the endocannabinoid system on cellular function. By comparing the effects of AA, AEA, 2-AG, and NESS 0327, researchers could better differentiate the specific actions of NESS 0327 as a CB1 receptor antagonist from the effects of modulating endocannabinoid precursor availability.
Eicosapentaenoic acid (EPA)
Compound Description: Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid. While not a direct precursor to endocannabinoids, EPA can influence the endocannabinoid system by competing with AA for enzymatic pathways involved in endocannabinoid synthesis.
Relevance: Research investigating the influence of omega-3 fatty acids on the endocannabinoid system used EPA alongside NESS 0327 to understand how altering the balance of fatty acid precursors impacts endocannabinoid signaling and CB1 receptor activity.
SLV319
Compound Description: SLV319 is a cannabinoid receptor ligand classified as an inverse agonist/antagonist, showing a preference for the CB1 receptor.
Relevance: SLV319 was used as part of a set of diverse ligands to investigate the binding sensitivity of specific mutations within the extracellular loop 2 of the CB1 receptor. The study revealed that mutations in this region, which had previously been shown to impact the binding of some agonists, also affect the binding of inverse agonists like SLV319. These findings highlight the importance of this extracellular loop region in ligand recognition and binding.
AVE1625
Compound Description: AVE1625 is another cannabinoid receptor ligand, also categorized as an inverse agonist/antagonist with selectivity for the CB1 receptor.
Relevance: Like SLV319, AVE1625 was employed in research to explore how mutations in the extracellular loop 2 of the CB1 receptor influence ligand binding. This study demonstrated that these mutations, while potentially affecting the binding of some agonists, had a more pronounced impact on the binding of inverse agonists like AVE1625, underscoring the significance of this extracellular region in the binding of specific ligand classes.
BAY59-3074
Compound Description: BAY59-3074 is a highly potent and selective agonist of the CB1 receptor. It belongs to the aminoalkylindole class of cannabinoids and has been investigated for its potential therapeutic applications in various conditions, including pain and multiple sclerosis.
Relevance: BAY59-3074 was included in a study investigating the impact of specific mutations within the extracellular loop 2 of the CB1 receptor on ligand binding. The research showed that these mutations led to a diminished binding affinity for agonists, including BAY59-3074, indicating the importance of this extracellular loop region in the binding of this class of cannabinoid ligands.
CP55,940
Compound Description: CP55,940, with the full chemical name (1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-3-hydroxy-propyl)cyclohexan-1-ol, is a potent synthetic cannabinoid agonist. It exhibits high affinity for both CB1 and CB2 receptors and has been widely used as a pharmacological tool to study the endocannabinoid system.
Relevance: CP55,940 was among the ligands used to examine the impact of mutations within the extracellular loop 2 of the CB1 receptor on ligand binding. The study demonstrated a significant decrease in the binding affinity of CP55,940 for the mutated receptors, underscoring the critical role of this extracellular region in the interaction of CP55,940 with the CB1 receptor. These findings provide insights into the structural determinants of ligand binding to this important receptor.
HU-210
Compound Description: HU-210 is a synthetic cannabinoid agonist known for its high potency, particularly at the CB1 receptor. It has been extensively studied for its pharmacological effects and potential therapeutic applications, though its use is restricted in many countries due to its potency and potential for abuse.
Relevance: In research focused on understanding the binding dynamics of the CB1 receptor, HU-210 was used as a tool to investigate the impact of mutations within the extracellular loop 2 of the receptor on ligand binding. The study demonstrated a significant reduction in the binding affinity of HU-210 for the mutated receptors, suggesting that this extracellular loop region plays a crucial role in the binding of HU-210 to the CB1 receptor.
JWH-061
Compound Description: JWH-061 is a synthetic cannabinoid belonging to the aminoindole class. It acts as a potent agonist at both CB1 and CB2 receptors, with a higher affinity for the CB1 receptor.
Relevance: JWH-061 was used as a pharmacological probe to investigate how mutations in the extracellular loop 2 of the CB1 receptor influence ligand binding. Similar to other agonists tested, JWH-061 exhibited a reduced binding affinity for the mutated receptors, suggesting the importance of this extracellular region in its interaction with the CB1 receptor. These findings underscore the critical role of specific amino acid residues within the extracellular loop 2 in determining ligand binding selectivity and affinity for the CB1 receptor.
Compound Description: JWH-179 is another member of the aminoindole class of synthetic cannabinoids and acts as an agonist at both CB1 and CB2 receptors, showing a preference for CB1.
Relevance: The study exploring the impact of mutations in the extracellular loop 2 of the CB1 receptor included JWH-179 to gain a comprehensive understanding of how these mutations affect ligand binding. Like other agonists tested, JWH-179 demonstrated a marked decrease in binding affinity for the mutated receptors, highlighting the significance of the extracellular loop 2 in its interaction with the CB1 receptor. This finding further supports the notion that this region plays a critical role in the binding of various cannabinoid agonists to the CB1 receptor.
Synthesis Analysis
The synthesis of NESS 0327 involves several key steps that utilize various chemical reactions to construct its complex molecular structure. The synthesis process typically includes:
Starting Materials: The synthesis begins with readily available precursors, including piperidine derivatives and chlorinated aromatic compounds.
Key Reactions:
Cyclization: A critical cyclization step forms the tetrahydrobenzo structure.
Chlorination: Selective chlorination is performed to introduce chlorine atoms at specific positions on the aromatic rings.
Coupling Reactions: These reactions link different fragments of the molecule through amide bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.
The detailed synthetic route is documented in research publications, highlighting the specific conditions (e.g., temperature, solvent) and yields achieved at each stage .
Molecular Structure Analysis
NESS 0327 has a complex molecular structure characterized by multiple rings and functional groups. Key features include:
Molecular Formula: C₁₈H₁₈Cl₂N₄O
Molecular Weight: Approximately 370.27 g/mol
Structural Components:
A piperidine ring that contributes to its binding properties.
A chloro-substituted aromatic system that enhances interaction with cannabinoid receptors.
A pyrazole moiety that is crucial for the antagonist activity.
The three-dimensional conformation of NESS 0327 allows for optimal fit and selectivity towards the CB1 receptor, as evidenced by molecular docking studies that provide insights into its binding orientation .
Chemical Reactions Analysis
NESS 0327 participates in various chemical reactions primarily involving its interaction with cannabinoid receptors. Notable reactions include:
Receptor Binding: NESS 0327 binds to CB1 receptors with an affinity constant (Ki) of approximately 350 femtomolar, demonstrating its potency .
Antagonistic Activity: In functional assays, NESS 0327 effectively antagonizes the effects of agonists like WIN 55,212-2, inhibiting receptor-mediated signaling pathways .
In Vivo Studies: The compound has been tested in animal models where it antagonizes cannabinoid-induced analgesia, indicating its role in modulating pain responses through CB1 receptor inhibition .
Mechanism of Action
NESS 0327 functions as a competitive antagonist at the CB1 receptor. Its mechanism of action involves:
Binding Affinity: Upon binding to the CB1 receptor, NESS 0327 prevents agonists from activating the receptor, thereby inhibiting downstream signaling pathways associated with pain modulation and other physiological effects.
Guanosine Triphosphate Binding: Studies show that NESS 0327 does not stimulate guanosine triphosphate binding but rather blocks stimulation by agonists like WIN 55,212-2 .
This antagonistic action provides insights into potential therapeutic applications for conditions where cannabinoid signaling may be dysregulated.
Physical and Chemical Properties Analysis
NESS 0327 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Applications
NESS 0327 is primarily utilized in scientific research related to:
Cannabinoid Research: As a selective antagonist of CB1 receptors, it aids in elucidating the roles of cannabinoids in various physiological processes.
Pain Management Studies: By understanding how NESS 0327 modulates pain responses through cannabinoid pathways, researchers can explore new avenues for pain relief therapies.
Pharmacological Investigations: Its high selectivity makes it an important tool for studying receptor pharmacology and developing new drugs targeting cannabinoid receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MNS is a β-nitrostyrene that blocks and reverses platelet aggregation induced by such triggers as collagen, U-46619, and ADP (IC50 = 1.1, 2.1, and 4.1 µM, respectively). It reduces tyrosine phosphorylation in stimulated platelets and inhibits recombinant human Syk and Src (IC50 = 2.8 and 27.3 µM, respectively) in vitro. Cell-permeable. An irreversible inhibitor of p97 (IC50 <10uM). MNS is a selective inhibitor of Syk kinase activity. It acts by inhibiting NLRP3 ATPase activity and binding to the NACHT and LRR domains.
Mobocertinib is a kinase inhibitor targeted against human epidermal growth factor receptor (EGFR). It is used specifically in the treatment of non-small cell lung cancer (NSCLC) caused by exon 20 insertion mutations in the EGFR gene, which are typically associated with a poorer prognosis (as compared to "classical" EGFR mutants causing NSCLC) and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib appears to be an effective means of treating this otherwise treatment-resistant NSCLC, exerting an inhibitory effect on EGFR exon 20 insertion mutant variants at concentrations 1.5- to 10-fold lower than those required to inhibit wild-type EGFR. Mobocertinib, under the brand name Exkivity (Takeda Pharmaceuticals Inc.), was granted accelerated approval by the FDA in September 2021 for the treatment of locally advanced or metastatic NSCLC in patients with EGFR exon 20 insertion mutations who have failed previous therapies. Mobocertinib is a Kinase Inhibitor. The mechanism of action of mobocertinib is as a HER1 Antagonist, and Cytochrome P450 3A Inducer. Mobocertinib is an oral tyrosine kinase receptor inhibitor that targets the epidermal growth factor receptor (EGFR) and was given accelerated approved for use in refractory, advanced or metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations in 2021, but was subsequently withdrawn from use in October 2023 because of lack of efficacy found in a subsequent phase 3 controlled trial. Serum aminotransferase elevations occurred in 20% of patients treated with mobocertinib, but no episodes of clinically apparent liver injury with jaundice have been reported with its use. Mobocertinib is an orally available inhibitor of human epidermal growth factor receptor (EGFR) exon 20 insertion mutations, with antineoplastic activity. Upon oral administration, mobocertinib, and its active metabolites, specifically and irreversibly binds to and inhibits exon 20 insertion mutations of EGFR. This prevents EGFR-mediated signaling and leads to cell death in tumor cells expressing exon 20 insertion mutations. In addition, mobocertinib may inhibit the activity of other EGFR family members, such as human epidermal growth factor receptor 2 (HER2; ERBB2) and HER4. EGFR, HER-2 and -4 are receptor tyrosine kinases often mutated in numerous tumor cell types. They play key roles in tumor cell proliferation and tumor vascularization. See also: Mobocertinib Succinate (has salt form).